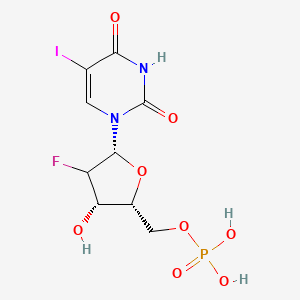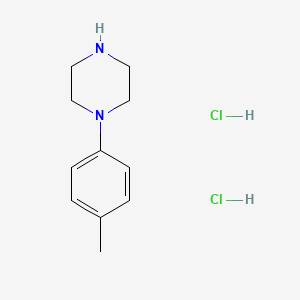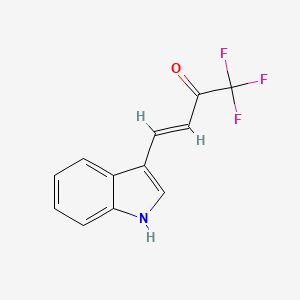
Fialuridine 5'-Monophosphate
Overview
Description
Fialuridine 5’-Monophosphate (FIAUMP) is a phosphorylated derivative and major metabolite of the antiviral agent Fialuridine . It has a molecular formula of C9H11FIN2O8P and a molecular weight of 452.07 g/mol .
Molecular Structure Analysis
The IUPAC name of Fialuridine 5’-Monophosphate is [(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate . The exact mass and monoisotopic mass are both 451.92818 g/mol . Unfortunately, the specific molecular structure analysis is not provided in the retrieved papers.Chemical Reactions Analysis
Fialuridine toxicity was only detectable after 7 days of repeated exposure . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of fialuridine, modestly protected PHH spheroids from fialuridine toxicity . Interference with the phosphorylation of fialuridine into the active triphosphate metabolites by silencing of thymidine kinase 2 (TK2) provided substantial protection .Physical And Chemical Properties Analysis
Fialuridine 5’-Monophosphate has a molecular weight of 452.07 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 451.92818 g/mol . The specific physical properties are not provided in the retrieved papers.Scientific Research Applications
Hepatotoxicity Studies
Fialuridine 5’-Monophosphate has been a subject of intense study due to its hepatotoxic effects, which were not predicted in preclinical trials involving non-human subjects. Research has focused on understanding the mechanisms of its toxicity in human hepatocytes. Chronic hepatotoxicity events, such as reactive oxygen species formation, lipid accumulation, and induction of apoptosis, have been observed with fialuridine exposure .
Drug Safety and Efficacy
The compound’s role in inducing liver failure in clinical trial participants has led to its use as a model compound for studying drug-induced liver injury. This research is crucial for developing safer pharmaceuticals and for understanding the human-specific responses to drug compounds .
Mitochondrial Dysfunction
Studies have shown that Fialuridine 5’-Monophosphate can cause mitochondrial dysfunction, which is suggested by a decrease in the expression of mtDNA-encoded genes. This aspect of research is vital for understanding how mitochondrial health affects overall cellular function .
Nucleoside Transporter Interaction
Research has also been conducted on the interaction of Fialuridine 5’-Monophosphate with nucleoside transporters like the human equilibrative nucleoside transporter 1 (ENT1). This is important for understanding the transport mechanisms of nucleoside analogs within the cell .
Antiviral Drug Development
Originally developed for the treatment of chronic hepatitis B, Fialuridine 5’-Monophosphate serves as a cautionary tale in antiviral drug development. It underscores the importance of human-based models in preclinical assessments to prevent adverse outcomes in clinical trials .
3D Spheroid Culture Models
The compound has been used in the development and validation of 3D spheroid culture models of primary human hepatocytes. These models are proving to be valuable tools for assessing chronic drug hepatotoxicity events, which are often not detectable in conventional 2D cultures .
Ribonucleotide Reductase Activity
Interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, has been studied in the context of Fialuridine 5’-Monophosphate. This research could lead to a better understanding of the balance between nucleotide synthesis and DNA repair mechanisms .
Humanized Liver Mouse Models
Fialuridine 5’-Monophosphate has been instrumental in demonstrating the utility of humanized liver mouse models, such as chimeric TK-NOG mice, for detecting hepatic drug toxicity prior to human testing. This is a significant step forward in preclinical drug safety evaluation .
Future Directions
Mechanism of Action
Target of Action
Fialuridine 5’-Monophosphate primarily targets the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of fialuridine , while TK2 is responsible for the phosphorylation of fialuridine into active triphosphate metabolites .
Mode of Action
Fialuridine 5’-Monophosphate interacts with its targets, ENT1 and TK2, leading to changes in the cell. The compound is transported into the mitochondria by ENT1 . Once inside, it is phosphorylated by TK2 into active triphosphate metabolites . These metabolites are then incorporated into mitochondrial DNA, leading to impaired DNA synthesis .
Biochemical Pathways
The biochemical pathways affected by Fialuridine 5’-Monophosphate involve the mitochondrial transport and DNA synthesis pathways. The compound’s interaction with ENT1 and TK2 disrupts the normal functioning of these pathways, leading to mitochondrial dysfunction . This dysfunction is suggested by a decrease in the expression of mtDNA-encoded genes .
Result of Action
The molecular and cellular effects of Fialuridine 5’-Monophosphate’s action include the formation of reactive oxygen species, lipid accumulation, and induction of apoptosis . These effects are a result of the compound’s interaction with its targets and its impact on mitochondrial function .
Action Environment
The action, efficacy, and stability of Fialuridine 5’-Monophosphate can be influenced by various environmental factors. For instance, the compound’s toxicity was only detectable after seven days of repeated exposure . This suggests that the duration of exposure can significantly impact the compound’s action.
properties
IUPAC Name |
[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRJOIEMCOPIZ-TZLAVLDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912421 | |
| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99891-31-3 | |
| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)